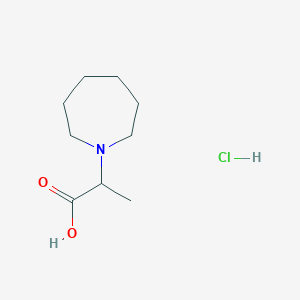

2-(azepan-1-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(azepan-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 90949-96-5 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-azepanyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.7 .Applications De Recherche Scientifique

Antioxidant Activity

2-(Azepan-1-yl)propanoic acid hydrochloride has been explored for its potential in the synthesis of novel compounds with antioxidant activities. Kumar, Gnanendra, and Naik (2009) synthesized amino acid analogues of 5H-dibenz[b,f]azepine, which included the coupling of amino acids like tyrosine, phenylalanine, hydroxyproline, and threonine with 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one, a key intermediate in the synthesis. These compounds showed significant radical scavenging activity, particularly the hydroxyproline analogues, in 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical scavenging assays (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).

Antibacterial Properties

Research by Isakhanyan et al. (2013) demonstrated the antibacterial potential of compounds derived from this compound. They synthesized aminoalkyl esters of substituted acetic and propionic acids, including 2-(azepan-1-yl)ethyl esters, and tested their antibacterial effectiveness. The results highlighted notable antibacterial activity, especially for the methyliodides of the aminoalkyl esters of substituted propionic acids (A. U. Isakhanyan et al., 2013).

Photochemical Reactions

Ohara, Martino, and Willigen (2006) conducted a study focusing on the photochemical reactions involving chromone and chromone-2-carboxylic acid with alcohol, influenced by hydrochloric acid. They utilized 2-propanol in their experiments, and the addition of hydrochloric acid led to intriguing findings in the net absorptive chemically induced dynamic electron polarization (CIDEP) spectra. This research offers insights into the complex interactions and effects of adding components like hydrochloric acid in photochemical processes (K. Ohara, D. Martino, & H. Willigen, 2006).

Safety and Hazards

The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . The compound should not be subject to grinding/shock/friction . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

2-(azepan-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROYAMNQYOLMTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700653 |

Source

|

| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302914-01-8 |

Source

|

| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)

![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)

![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)